An In-depth Technical Guide to the Synthesis and Characterization of 2-chloro-N-(3-ethylphenyl)acetamide
An In-depth Technical Guide to the Synthesis and Characterization of 2-chloro-N-(3-ethylphenyl)acetamide
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-chloro-N-(3-ethylphenyl)acetamide (CAS No: 380346-54-3).[1][2] It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details a standard laboratory synthesis protocol, purification methods, and a full characterization profile using modern analytical techniques. All quantitative data are presented in structured tables, and key processes are visualized using diagrams generated with Graphviz (DOT language) to ensure clarity and reproducibility.
Introduction
2-chloro-N-(3-ethylphenyl)acetamide is an amide derivative belonging to the class of N-substituted chloroacetamides. This class of compounds is of significant interest in medicinal chemistry and materials science, often serving as crucial intermediates for the synthesis of more complex, biologically active molecules.[3][4] Derivatives of N-aryl chloroacetamides have been investigated for a range of pharmacological activities, including antimicrobial, antifungal, and antidepressant properties.[3][5][6] This guide outlines the chemical synthesis via acylation of 3-ethylaniline with chloroacetyl chloride and provides the expected analytical data for structural confirmation and purity assessment.
Synthesis of 2-chloro-N-(3-ethylphenyl)acetamide
The synthesis is achieved through the nucleophilic acyl substitution reaction between 3-ethylaniline and chloroacetyl chloride. A base is typically used to neutralize the hydrochloric acid byproduct generated during the reaction.
Reaction Scheme:
3-ethylaniline + Chloroacetyl chloride → 2-chloro-N-(3-ethylphenyl)acetamide + HCl
Experimental Protocol: Synthesis
This protocol is adapted from general methods for the synthesis of N-substituted phenylacetamides.[6][7]
Materials and Reagents:
-
3-ethylaniline
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Chloroacetyl chloride
-
Tetrahydrofuran (THF), anhydrous
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1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (TEA)
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Deionized water, ice-cold
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Ethanol (for recrystallization)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-ethylaniline (0.05 mol) in anhydrous THF (40 mL).
-
Add a non-nucleophilic base such as DBU or TEA (0.05 mol) to the solution.[7]
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Cool the reaction mixture in an ice-salt bath to between 0°C and 5°C.
-
Add chloroacetyl chloride (0.05 mol) dropwise from the dropping funnel over 30-60 minutes, ensuring the temperature does not exceed 5°C.[7]
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After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-6 hours.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (7:3) mobile phase.[7]
-
Upon completion, pour the reaction mixture into a beaker containing 200 mL of ice-cold water to precipitate the crude product.[3][7]
-
Filter the resulting white precipitate using a Büchner funnel and wash thoroughly with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude solid by recrystallization from 95% ethanol to yield pure 2-chloro-N-(3-ethylphenyl)acetamide.[3][7]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-chloro-N-(3-ethylphenyl)acetamide.
Characterization
The identity and purity of the synthesized compound are confirmed using various analytical techniques.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 380346-54-3 | [1] |
| Molecular Formula | C₁₀H₁₂ClNO | [8] |
| Molecular Weight | 197.67 g/mol | [1] |
| Monoisotopic Mass | 197.06075 Da | [8] |
| Appearance | Expected to be a white/off-white solid | [3][6] |
| Hazard | Irritant | [1] |
Spectroscopic Data
The following tables summarize the expected spectroscopic data based on the analysis of structurally similar compounds.[5]
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 10.6 | Singlet | 1H | -NH (Amide proton) |
| ~7.1 - 7.8 | Multiplet | 4H | Aromatic protons (Ar-H) |
| ~4.2 - 4.3 | Singlet | 2H | -CH₂Cl (alpha-chloro) |
| ~2.6 | Quartet | 2H | -CH₂CH₃ (ethyl) |
| ~1.2 | Triplet | 3H | -CH₂CH₃ (ethyl) |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~164 - 165 | C=O (Amide carbonyl) |
| ~145 | C-Et (Aromatic) |
| ~138 | C-N (Aromatic) |
| ~129 | CH (Aromatic) |
| ~125 | CH (Aromatic) |
| ~121 | CH (Aromatic) |
| ~118 | CH (Aromatic) |
| ~43 - 44 | -CH₂Cl |
| ~29 | -CH₂CH₃ |
| ~15 | -CH₂CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3280 - 3310 | N-H Stretch (Amide) |
| ~3050 - 3100 | C-H Stretch (Aromatic) |
| ~2850 - 2970 | C-H Stretch (Aliphatic) |
| ~1660 - 1680 | C=O Stretch (Amide I) |
| ~1540 - 1560 | N-H Bend (Amide II) |
| ~750 - 800 | C-H Bend (m-disubstituted) |
| ~700 - 780 | C-Cl Stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z Value | Adduct Ion |
| 198.06803 | [M+H]⁺ |
| 220.04997 | [M+Na]⁺ |
| 196.05347 | [M-H]⁻ |
Data predicted by computational tools for C₁₀H₁₂ClNO.[8]
Experimental Protocols: Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 200 MHz or higher spectrometer.[5] The sample is dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.[5]
-
Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically in transmission mode with the sample prepared as a KBr pellet.[5][6]
-
Mass Spectrometry (MS): Mass spectra are obtained using an instrument with an electrospray ionization (ESI) source to confirm the molecular weight and fragmentation pattern.[8]
-
Melting Point: The melting point is determined using a digital melting point apparatus with an open capillary tube method.[6]
Logical Relationships in Application
While specific signaling pathways for 2-chloro-N-(3-ethylphenyl)acetamide are not extensively documented, its role as a synthetic intermediate is well-established within the broader class of chloroacetamides. These compounds are valuable building blocks in drug discovery programs, allowing for the introduction of a reactive chloroacetyl group that can be further functionalized to create diverse chemical libraries for screening.
Caption: Role as a building block in a typical drug discovery workflow.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. 380346-54-3|2-Chloro-N-(3-ethylphenyl)acetamide|BLD Pharm [bldpharm.com]
- 3. ijpsr.info [ijpsr.info]
- 4. media.neliti.com [media.neliti.com]
- 5. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. PubChemLite - 2-chloro-n-(3-ethylphenyl)acetamide (C10H12ClNO) [pubchemlite.lcsb.uni.lu]

